1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Description

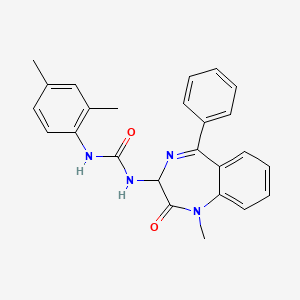

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS: 1048916-01-3) is a synthetic benzodiazepine derivative featuring a urea linkage at the 3-position of the diazepine core. Its molecular formula is C25H24N4O2 (MW: 412.493 g/mol), with a bicyclic structure combining a 1,4-benzodiazepin-2-one scaffold substituted at the 5-position with a phenyl group and at the 1-position with a methyl group. The urea moiety is attached to a 2,4-dimethylphenyl substituent, distinguishing it from related compounds .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-16-13-14-20(17(2)15-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-19(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVVRGZAMHBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticonvulsant and neuroprotective effects, mechanisms of action, and structural characteristics.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzodiazepine moiety, which is commonly associated with various therapeutic effects, particularly in the central nervous system.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of this compound. In vitro and in vivo evaluations have demonstrated its efficacy against various seizure models:

- Mechanism of Action :

- Experimental Findings :

Neuroprotective Effects

The neuroprotective potential of the compound has also been explored:

- Oxidative Stress Reduction :

- Inflammatory Response Modulation :

Case Studies

Several case studies have documented the effects of this compound:

- Study on Seizure Models :

- Neuroprotection in Ischemic Models :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C21H25N3O3 |

| ED50 (PTZ model) | 15.2 mg/kg |

| Therapeutic Index | >13 |

| Protective Index (PI) | 25.6 |

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea may exhibit anxiolytic (anxiety-reducing), sedative, and anticonvulsant effects. Studies have focused on their mechanism of action through modulation of the GABA_A receptor, which plays a critical role in inhibitory neurotransmission in the brain.

Medicinal Chemistry

This compound can serve as a lead structure for developing new therapeutic agents targeting central nervous system disorders. Its derivatives may be synthesized to enhance potency and selectivity towards specific receptor subtypes.

Case Studies

- Anxiolytic Activity : A study explored the anxiolytic effects of benzodiazepine derivatives in animal models, demonstrating that modifications in the phenyl ring can significantly impact activity levels. The compound's structural analogs were tested for efficacy in reducing anxiety-like behaviors in rodents.

- Sedative Effects : Another investigation assessed the sedative properties of similar compounds through behavioral assays and sleep latency tests. The results indicated that certain structural features correlate with increased sedative effects.

- Anticonvulsant Properties : Research involving the evaluation of benzodiazepine derivatives for anticonvulsant activity highlighted the potential of these compounds in managing seizure disorders. The study utilized electroshock-induced seizure models to assess efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron Effects : The target compound’s 2,4-dimethylphenyl group provides electron-donating effects, increasing lipophilicity compared to electron-withdrawing substituents (e.g., Cl, F) in analogues . This may enhance membrane permeability but reduce receptor binding affinity in certain contexts .

- Activity Trends: The 4-chlorophenyl analogue demonstrates nanomolar IC50 values for CCK-B receptor inhibition, suggesting halogenated substituents may optimize binding . The target compound’s methyl groups may reduce potency but improve metabolic stability.

Key Insights :

- Receptor Affinity : The absence of IC50 data for the target compound necessitates extrapolation from structural analogs. The 4-chlorophenyl analogue’s potency highlights the importance of electronegative substituents in receptor binding .

- Synthetic Accessibility : Urea formation via isocyanate reactions is a common strategy (e.g., ), though stereochemistry (R/S configurations) and purification challenges may arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.